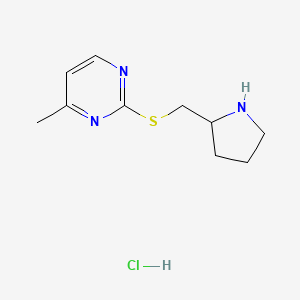
4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride
Descripción general
Descripción
4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3S and its molecular weight is 245.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride is primarily explored for its potential as a JAK inhibitor . JAK inhibitors are increasingly important in treating autoimmune diseases and certain cancers due to their role in modulating immune responses. The compound's ability to inhibit JAKs suggests it may be effective in reducing inflammation and controlling immune system activity.
Enzyme Inhibition Studies
Research indicates that compounds similar to this compound can effectively inhibit various enzymes involved in critical biological processes. Preliminary studies highlight its binding affinity to JAK enzymes, influencing downstream signaling pathways related to inflammation and cancer progression.
Drug Design Scaffold
The unique structural features of this compound may allow it to serve as a scaffold for further drug design efforts aimed at developing novel therapeutics. Its thioether linkage and methyl substitution pattern could confer distinct biological activities not observed in other compounds.
Case Study 1: JAK Inhibition
In a study investigating the efficacy of various JAK inhibitors, this compound demonstrated promising results in vitro, showing significant inhibition of JAK1 and JAK3 activity. This inhibition correlated with reduced cytokine release from activated immune cells, suggesting potential therapeutic benefits for autoimmune conditions.
Case Study 2: Structural Modifications
Research on structural modifications of the compound has shown that altering the pyrrolidinyl group can enhance its binding affinity to JAK enzymes. These modifications have led to the synthesis of several derivatives, which are currently under investigation for improved pharmacological profiles.
Propiedades
IUPAC Name |
4-methyl-2-(pyrrolidin-2-ylmethylsulfanyl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S.ClH/c1-8-4-6-12-10(13-8)14-7-9-3-2-5-11-9;/h4,6,9,11H,2-3,5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBSJQFEFUAQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















